molecular formula C18H17NO7 B1281896 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid CAS No. 88282-10-4

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid

Cat. No.: B1281896
CAS No.: 88282-10-4
M. Wt: 359.3 g/mol
InChI Key: PHFXRWNRHDASFI-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Overview

3-(Benzo[d]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid (molecular formula: C₁₈H₁₇NO₇ , molecular weight: 359.3 g/mol ) is a non-proteinogenic α-amino acid derivative. Its structure comprises three distinct moieties:

  • A benzo[d]dioxol-5-yl group (methylenedioxyphenyl), which confers aromaticity and potential bioactivity.
  • A benzyloxycarbonyl (Cbz) protecting group attached to the α-amino position, a hallmark of Bergmann-Zervas peptide synthesis.
  • A 3-hydroxypropanoic acid backbone, resembling serine but with a hydroxyl group at the β-carbon.

The stereochemistry of the molecule is critical, with the hydroxyl and benzo[d]dioxol-5-yl groups likely adopting specific configurations (e.g., 2R,3S or 2S,3R) that influence its reactivity and biological interactions. Computational models from PubChem (CID 13291945) confirm the planar aromatic system and hydrogen-bonding capacity of the hydroxy and carbonyl groups.

Property Value
Molecular Formula C₁₈H₁₇NO₇
Molecular Weight 359.3 g/mol
IUPAC Name 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
Key Functional Groups Cbz-protected amine, β-hydroxy acid, methylenedioxyphenyl

Historical Context of Benzyloxycarbonyl-Protected Amino Acids

The development of benzyloxycarbonyl (Cbz) protecting groups by Max Bergmann and Leonidas Zervas in the 1930s revolutionized peptide synthesis. Prior to their work, uncontrolled polymerization and racemization hindered the systematic assembly of amino acids. The Cbz group, introduced via benzyl chloroformate (Cbz-Cl), allowed for:

  • Selective amine protection : The Cbz group masks the nucleophilic amine during coupling reactions, preventing unwanted side reactions.
  • Mild deprotection : Catalytic hydrogenolysis cleaves the Cbz group under neutral conditions, preserving acid-sensitive functional groups.

This compound exemplifies the enduring utility of Cbz chemistry, combining Zervas’ foundational work with modern adaptations for complex amino acid derivatives.

Significance in Organic Chemistry and Biochemistry

As a Cbz-protected β-hydroxy-α-amino acid, this compound serves dual roles:

  • Peptide Synthesis Intermediate : The Cbz group enables sequential peptide chain elongation, while the β-hydroxyl group offers a site for post-translational modifications or cyclization.
  • Chiral Building Block : The stereogenic centers at C2 and C3 make it valuable for synthesizing enantiomerically pure compounds, such as β-lactams or glycosidase inhibitors.

In biochemical studies, methylenedioxyphenyl moieties (as in the benzo[d]dioxol-5-yl group) are associated with enzyme inhibition, particularly in cytochrome P450 and monooxygenase systems. This suggests potential applications in prodrug design or metabolic studies.

Relationship to Serine Derivatives and Natural Amino Acids

Structurally, this compound is a serine analog with two modifications:

  • Replacement of serine’s hydroxymethyl (-CH₂OH) group with a benzo[d]dioxol-5-yl moiety.
  • Cbz protection of the α-amino group instead of the native protonation state found in proteins.

Such derivatives are pivotal in studying:

  • Hydrogen-bonding networks : The β-hydroxyl group mimics serine’s role in enzyme active sites (e.g., proteases).
  • Membrane permeability : The lipophilic benzo[d]dioxol-5-yl group enhances cellular uptake compared to polar natural amino acids.

Notably, related compounds like (2R,3S)-2-amino-3-(benzo[d]dioxol-5-yl)-3-hydroxypropanoic acid exhibit bioactive properties, underscoring the pharmacological potential of this structural class.

Nomenclature Systems and Structural Classification

The compound’s nomenclature adheres to IUPAC guidelines:

  • Root name : Propanoic acid (three-carbon chain with a carboxylic acid).
  • Substituents :
    • 3-hydroxy: Indicates hydroxyl group at C3.
    • 2-(((benzyloxy)carbonyl)amino): Cbz-protected amine at C2.
    • 3-(benzo[d]dioxol-5-yl): Aromatic substituent at C3.

Alternative naming systems include:

  • Biochemical shorthand : Cbz-Ser(1,3-benzodioxol-5-yl)-OH, emphasizing its relationship to serine.
  • CAS registry : 88282-10-4.

Structurally, it belongs to:

  • N-acyl-α-amino acids: Due to the Cbz-protected amine.
  • β-hydroxy acids: Sharing characteristics with salicylates and other bioactive hydroxy acids.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFXRWNRHDASFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535082
Record name 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88282-10-4
Record name 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthetic Approaches

Formation of the Benzo[d]dioxole Moiety

The benzo[d]dioxole ring is typically synthesized via acid-catalyzed cyclization of catechol derivatives. Key steps include:

  • Reagents : Catechol derivatives (e.g., sesamol or 3,4-dihydroxybenzaldehyde) react with formaldehyde or dichloromethane under acidic conditions (H₂SO₄ or HCl).
  • Conditions : Reactions proceed at 60–80°C for 4–6 hours, yielding the bicyclic structure with >85% purity.
Table 1: Cyclization Conditions for Benzo[d]dioxole Formation
Starting Material Reagent Catalyst Temperature (°C) Yield (%)
3,4-Dihydroxybenzaldehyde CH₂O H₂SO₄ 70 88
Sesamol CH₂Cl₂ HCl 60 92

Introduction of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is introduced via carbamate formation :

  • Reagents : Benzyl chloroformate (Cbz-Cl) reacts with the primary amine intermediate in the presence of a base (e.g., triethylamine or NaHCO₃).
  • Conditions : Reactions are conducted at 0–5°C to minimize side reactions, with yields ranging from 75–90%.

Construction of the Hydroxypropanoic Acid Backbone

The hydroxypropanoic acid moiety is formed through stereoselective aldol reactions or epoxide ring-opening :

  • Aldol Route : Glycidol derivatives react with benzo[d]dioxole-containing aldehydes under basic conditions (e.g., L-proline catalysis) to achieve enantiomeric excess >90%.
  • Epoxide Route : Epichlorohydrin reacts with the amine-Cbz intermediate in aqueous NaOH, followed by acid hydrolysis to yield the carboxylic acid.
Table 2: Comparison of Hydroxypropanoic Acid Synthesis Routes
Method Catalyst Solvent Yield (%) ee (%)
Aldol Reaction L-Proline THF 82 92
Epoxide Ring-Opening NaOH H₂O/EtOH 78

Alternative Synthetic Strategies

Enzymatic Approaches

Lipase-catalyzed resolutions enable enantioselective synthesis:

  • Candida antarctica Lipase B (CAL-B) achieves 98% ee in kinetic resolutions of racemic intermediates, though yields are moderate (50–60%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Cyclization steps complete in 15–20 minutes (vs. 4–6 hours conventionally) with comparable yields (85–88%).

Industrial-Scale Production

Process Intensification

  • Continuous Flow Reactors : Multi-step synthesis is streamlined using tubular reactors, improving throughput by 30%.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., H-MCM-22 zeolite) are reused for >10 cycles without significant activity loss.

Cost Optimization

  • Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces costs by 40% while maintaining yields.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Key Methods
Method Advantages Limitations
Multi-Step Classical High purity (98%) Long reaction times (48+ hours)
Enzymatic Resolution Excellent stereocontrol (ee >98%) Low yields (50–60%)
Microwave-Assisted Rapid synthesis (≤6 hours) High equipment costs

Quality Control and Characterization

Analytical Techniques

  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) confirm purity >98%.
  • NMR : Key signals include δ 7.3–7.4 ppm (Cbz aromatic protons) and δ 4.5–5.0 ppm (CH₂ of benzyl group).

Stability Considerations

  • Storage : –20°C under nitrogen atmosphere prevents hydrolysis of the Cbz group.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid with structurally related compounds from the evidence, focusing on protecting groups, substituents, and physicochemical properties.

Compound Name Molecular Formula MW (g/mol) Protecting Group Key Substituents Physical Data (Yield, mp) Applications/Notes Reference
Target Compound C₁₈H₁₇NO₇ 359.34 Benzyloxycarbonyl (Z) Benzo[d][1,3]dioxol-5-yl, 3-hydroxy Not reported Intermediate in drug synthesis (e.g., Droxidopa)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid C₂₅H₂₁NO₇ 447.44 Fmoc Benzo[d][1,3]dioxol-5-yl Commercial availability (€1,010.00) Solid-phase peptide synthesis
(R)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid C₁₄H₁₇NO₆ 307.29 tert-Butoxycarbonyl (Boc) Benzo[d][1,3]dioxol-5-yl 95% purity, typically in stock Shorter chain (acetic acid derivative)
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid C₁₁H₁₀F₃NO₄ 277.20 Benzyloxycarbonyl (Z) 3,3,3-Trifluoro Commercial (OMXX-277630-01) Fluorinated analog for stability studies
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine C₁₈H₂₀N₂O₅ 344.37 Benzyloxycarbonyl (Z) Dual benzyloxy groups Safety data available (GHS) Dual-protected amino acid derivative
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one C₁₆H₁₁FO₄ 286.26 None Benzo[d][1,3]dioxol-5-yl, 3-fluoro Yield: 84%, mp: Not reported Enone structure for conjugation studies

Key Structural and Functional Comparisons:

Protecting Groups :

  • The target compound uses a benzyloxycarbonyl (Z) group, which contrasts with Fmoc (UV-labile) in and Boc (acid-labile) in . Z-group removal requires harsher conditions (e.g., H₂/Pd), limiting its use in acid-sensitive syntheses .
  • Fluorinated analogs (e.g., ) retain the Z-group but replace the hydroxy with trifluoromethyl, enhancing metabolic resistance.

Substituent Effects :

  • The 3-hydroxy group in the target compound introduces stereochemical complexity (R/S configuration), absent in shorter-chain analogs like .
  • Benzo[d][1,3]dioxol-5-yl is conserved across most analogs, underscoring its role in π-π stacking and receptor binding .

Synthetic Utility :

  • Fmoc variants (e.g., ) are preferred in automated peptide synthesis due to mild deprotection (piperidine), whereas the target compound’s Z-group may require orthogonal protection strategies .
  • Low yields in related compounds (e.g., 13.7–24.8% in ) suggest challenges in synthesizing bulky benzo[d][1,3]dioxol derivatives.

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antioxidant activity. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxol moiety, which is known for its pharmacological properties. The presence of the benzyloxycarbonyl group and the hydroxypropanoic acid structure suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of benzodioxole, including compounds structurally related to the target compound, exhibit significant anticancer properties. For instance:

  • Compound 2a , a derivative closely related to our compound, demonstrated potent anticancer activity against the Hep3B liver cancer cell line. It induced cell cycle arrest in the G2-M phase, with an IC50 value comparable to doxorubicin (7.4%) .
  • In a study examining various benzodioxole derivatives, compounds with amide linkages showed enhanced cytotoxicity against Hep3B cells, suggesting that modifications in the molecular structure can significantly influence biological activity .

The anticancer mechanisms of these compounds often involve:

  • Inhibition of EGFR (Epidermal Growth Factor Receptor) : Studies have shown that certain derivatives inhibit EGFR, which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with these compounds leads to increased apoptosis in cancer cells, as indicated by annexin V-FITC assays.
  • Cell Cycle Analysis : Compounds have been shown to alter cell cycle distribution significantly, particularly reducing the fraction of cells in the G1 phase while increasing those in G2-M .

Antioxidant Activity

The antioxidant potential of benzodioxole derivatives has also been explored:

  • The DPPH assay demonstrated that certain compounds possess notable antioxidant activity, with IC50 values indicating their effectiveness compared to well-known antioxidants like Trolox .

Comparative Antioxidant Activity Table

CompoundIC50 (µM)Comparison
Trolox7.72Standard antioxidant
Compound 2a39.85Moderate antioxidant
Compound 2b79.95Lower antioxidant activity

Case Studies

  • Hep3B Cell Line Study : In experiments involving Hep3B cells treated with compound 2a, significant reductions in α-fetoprotein secretion were observed, indicating a decrease in tumor marker levels alongside cytotoxic effects .
  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to key proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the benzodioxole ring (δ 5.9–6.8 ppm for aromatic protons) and the benzyloxycarbonyl group (δ 5.1–5.3 ppm for CH2_2Ph) .
  • Infrared (IR) Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) from the carbamate and carboxylic acid groups .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) and resolve impurities from incomplete coupling reactions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular formula (C19_{19}H17_{17}NO7_7) and exact mass (383.11 g/mol) .

Basic: What synthetic strategies are reported for introducing the benzyloxycarbonyl (Cbz) protecting group?

Answer:

  • Stepwise Coupling: React the amino-hydroxypropanoic acid intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO3_3) in THF/water (1:1) at 0°C to 25°C .
  • Activation Reagents: Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to activate the carboxylic acid for coupling with amines .
  • Purification: Isolate the product via acid-base extraction (10% NaHCO3_3 wash to remove unreacted reagents) followed by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can stereochemical control at the 3-hydroxy position be achieved during synthesis?

Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-glyceraldehyde derivatives to set the stereochemistry during propanoic acid backbone assembly .
  • Asymmetric Catalysis: Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for enantioselective hydroxylation .
  • Crystallization-Induced Diastereomer Resolution: Co-crystallize racemic mixtures with chiral resolving agents (e.g., cinchona alkaloids) to isolate the desired enantiomer .

Advanced: What are the key challenges in optimizing reaction yields for this compound?

Answer:

  • Competitive Side Reactions: Hydrolysis of the Cbz group under acidic conditions can occur; maintain pH > 7 during aqueous workups .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but may promote racemization; use low temperatures (0–5°C) to minimize this .
  • Impurity Profile: Common impurities include deprotected amines (due to incomplete Cbz coupling) and dimerized byproducts. Monitor via LC-MS and optimize reaction stoichiometry (1.2:1 Cbz-Cl:amine ratio) .

Advanced: How does the benzodioxole moiety influence metabolic stability in biological assays?

Answer:

  • Cytochrome P450 Inhibition: The benzodioxole ring can act as a mechanism-based inhibitor of CYP3A4, potentially altering pharmacokinetic profiles. Assess using liver microsomal assays .
  • Phase II Metabolism: The hydroxyl group at position 3 may undergo glucuronidation. Evaluate stability in human hepatocyte models with UDP-glucuronosyltransferase cofactors .
  • Structural Analogues: Compare with 3-(4-benzyloxyphenyl)propionic acid derivatives, which show reduced first-pass metabolism due to steric hindrance from the benzyl group .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases). The Cbz group shows high affinity for hydrophobic binding pockets .
  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxole ring) with IC50_{50} values in enzyme inhibition assays .
  • Metabolite Prediction: Software like MetaSite predicts major metabolites, guiding structural modifications to block oxidative pathways (e.g., fluorination at vulnerable positions) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Category 2 skin/eye irritant) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/particulates (respiratory toxicity Category 3) .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

Advanced: How can conflicting NMR data for diastereomers be resolved?

Answer:

  • NOESY Experiments: Detect spatial proximity between the 3-hydroxy proton and benzodioxole aromatic protons to confirm relative configuration .
  • Chiral Derivatization: Convert the compound to diastereomeric esters with Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) and compare 1^1H NMR shifts .
  • X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction, leveraging heavy atoms (e.g., bromine) introduced via co-crystallization .

Table: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC19_{19}H17_{17}NO7_7
Molecular Weight383.11 g/mol
logP (Predicted)2.3 ± 0.6
Aqueous Solubility0.12 mg/mL (pH 7.4)
Melting Point119–123°C (decomposes)

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